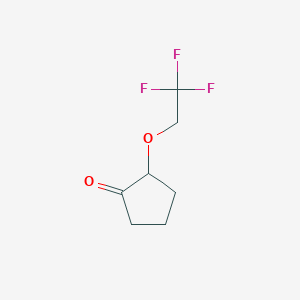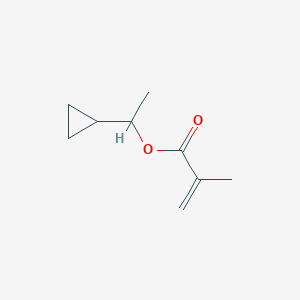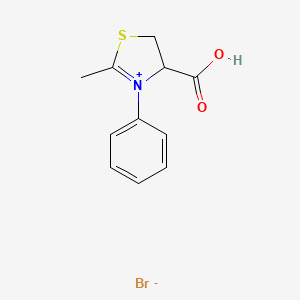
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide is a heterocyclic compound that features a thiazolium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ketone in the presence of a base. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .
化学反応の分析
Types of Reactions
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the bromide position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
科学的研究の応用
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism by which 4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide exerts its effects involves interactions with specific molecular targets. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
Thiazolium Salts: Compounds with similar thiazolium rings, such as thiamine pyrophosphate.
Imidazolium Salts: Compounds with imidazolium rings, which have similar chemical properties.
Uniqueness
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of a carboxyl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other thiazolium and imidazolium salts .
特性
CAS番号 |
116861-45-1 |
|---|---|
分子式 |
C11H12BrNO2S |
分子量 |
302.19 g/mol |
IUPAC名 |
2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium-4-carboxylic acid;bromide |
InChI |
InChI=1S/C11H11NO2S.BrH/c1-8-12(9-5-3-2-4-6-9)10(7-15-8)11(13)14;/h2-6,10H,7H2,1H3;1H |
InChIキー |
QTYQXDWWCHURMG-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(CS1)C(=O)O)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
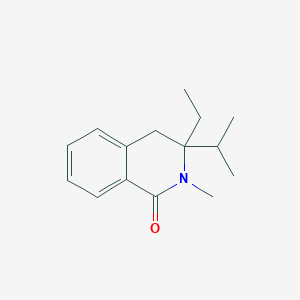
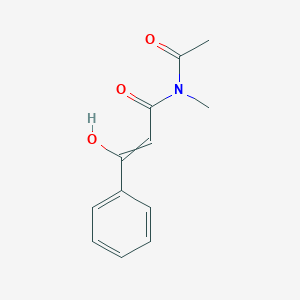
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)

![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
![2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate](/img/structure/B14312589.png)
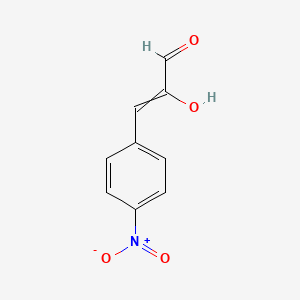
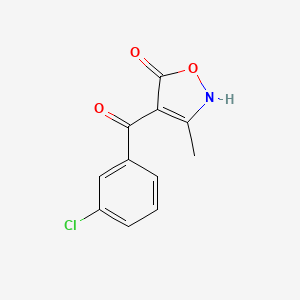
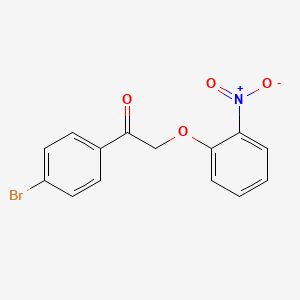

![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
